Scaffold-Validated Cancer Cell Selectivity: Class-Level Precedent for CYP4F11-Mediated Bioactivation
Target compound CAS 920391-40-8 belongs to the benzothiazole-oxalamide class shown to be selectively toxic to a subset of human lung cancer cell lines via CYP4F11-mediated metabolism to stearoyl CoA desaturase (SCD) inhibitors [1]. In a viability screen of over 200,000 small molecules across 12 lung cancer lines, optimized benzothiazole-oxalamide analogs exhibited IC₅₀ values of 0.022–0.116 μM in sensitive lines while sparing CYP4F11-negative lines [2]. Related ethanediamide benzothiazole analogs without this specific substitution pattern show IC₅₀ values below 10 μM against MCF-7 breast cancer cells, demonstrating structural dependency .
| Evidence Dimension | Antiproliferative activity in cancer cell lines |
|---|---|
| Target Compound Data | Target compound (CAS 920391-40-8): No direct activity data available in the literature. |
| Comparator Or Baseline | SW203668 (optimized benzothiazole analog): IC₅₀ = 0.022–0.116 μM against sensitive lung cancer cell lines [2]; N-(1,3-benzothiazol-2-yl)-N'-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide: IC₅₀ < 10 μM against MCF-7 cells . |
| Quantified Difference | Not calculable for target compound. Class precedent shows a >100-fold potency range dependent on N'-phenyl substitution. |
| Conditions | Viability screen: 12 human lung cancer cell lines; MCF-7 breast cancer cell proliferation assay. |
Why This Matters
Validates the benzothiazole-oxalamide scaffold as a viable starting point for anticancer drug discovery, positioning CAS 920391-40-8 as a scaffold for further optimization.
- [1] Theodoropoulos, P. C., et al. (2016). Discovery of tumor-specific irreversible inhibitors of stearoyl CoA desaturase. Nature Chemical Biology, 12(4), 218–225. View Source
- [2] GLPBIO. SW203668 product page: IC50 0.022 μM for H2122 cells. View Source
